

A Comparative Guide to the Thermodynamic Validation of Ti₅Si₃ through CALPHAD Modeling

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Compound of Interest

Compound Name: Titanium silicide (Ti₅Si₃)

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This guide provides an objective comparison of experimental thermodynamic data for the intermetallic compound **Titanium Silicide (Ti₅Si₃)** with values derived from CALPHAD (Calculation of Phase Diagrams) modeling. The validation of thermodynamic data is crucial for the computational design of novel materials, including those with applications in high-temperature structural components and biocompatible alloys. This document summarizes key quantitative data, details experimental methodologies, and visualizes the data validation workflow.

Data Presentation: Thermodynamic Properties of Ti₅Si₃

The following tables present a compilation of experimental and CALPHAD-assessed thermodynamic data for Ti₅Si₃.

Table 1: Enthalpy of Formation ($\Delta_f H^\circ$) of Ti₅Si₃ at 298.15 K

Experimental Value (kJ/mol)	Experimental Method	CALPHAD Model	Calculated Value (kJ/mol)	Reference
-579.2	Adiabatic Calorimetry	Seifert et al. (1996)	-583.56	[1]
-571.5 (Gibbs Energy of Formation)	Adiabatic Calorimetry	Fiore et al. (2-sublattice)	-592.13	[2]

Table 2: Heat Capacity (Cp) of Ti5Si3 at 298.15 K

Experimental Value (J/mol·K)	Experimental Method	CALPHAD Model	Calculated Value (J/mol·K)	Reference
181 ± 3	Differential Scanning Calorimetry (DSC)	Not explicitly stated	Not explicitly stated	[3]
~175	Adiabatic Calorimetry	Not explicitly stated	Not explicitly stated	[4]

Table 3: Comparison of CALPHAD Model Parameters for Ti5Si3

CALPHAD Assessment	Sublattice Model	Gibbs Energy Expression (Simplified)	Key Features
Seifert, Lukas, and Petzow (1996)	(Ti,Si) ₂ (Si,Ti) ₃ (Ti) ₃	$G = \sum y_i y_j y_k G_{i,j,k}^{\circ} + RT \sum a_s y_s \ln(y_s^i) + G^E$	Three-sublattice model to account for non-stoichiometry and crystallographic sites. [1]
Fiore et al. (2-Sublattice Simplification)	(Ti,Si) ₅ (Si,Ti) ₃	$G = \sum y_i y_j G_{i,j}^{\circ} + RT \sum a_s y_s \ln(y_s^i) + G^E$	Simplified two-sublattice model for easier integration into higher-order systems. [2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the critical evaluation of the data.

Enthalpy of Formation Measurement (Adiabatic Calorimetry)

The standard enthalpy of formation of Ti₅Si₃ has been determined using high-temperature adiabatic calorimetry.[\[4\]](#)

- **Sample Preparation:** High-purity titanium and silicon are arc-melted in an inert argon atmosphere to synthesize the Ti₅Si₃ ingot. The resulting ingot is then crushed into a fine powder.
- **Calorimetric Measurement:** A known mass of the Ti₅Si₃ powder is placed in a sample container within the adiabatic calorimeter. The heat capacity of the sample is measured over a range of temperatures (e.g., 4.5 K to 350 K) by introducing known amounts of electrical energy and measuring the corresponding temperature rise.[\[4\]](#)

- **Data Analysis:** The enthalpy increments are determined from the heat capacity measurements. By integrating the heat capacity data from 0 K to 298.15 K, the standard enthalpy at 298.15 K relative to 0 K is calculated. The enthalpy of formation is then derived by subtracting the enthalpies of the pure constituent elements in their standard states.

Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

The heat capacity of Ti₅Si₃ as a function of temperature is commonly measured using Differential Scanning Calorimetry (DSC).^[3]

- **Sample Preparation:** A small, known mass of the powdered Ti₅Si₃ sample is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
- **DSC Analysis:** The sample and reference pans are placed in the DSC instrument. The temperature is ramped at a constant heating rate (e.g., 10 K/min) over the desired temperature range (e.g., 230 K to 600 K).^[3] The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Data Analysis:** The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow of a known standard material (e.g., sapphire) under the same experimental conditions. This is typically done using the following equation:

$$C_{p,\text{sample}} = (\text{DSC}_{\text{sample}} / \text{DSC}_{\text{standard}}) * (\text{mass}_{\text{standard}} / \text{mass}_{\text{sample}}) * C_{p,\text{standard}}$$

Mandatory Visualization

The following diagrams illustrate the logical workflow of validating thermodynamic data using the CALPHAD approach and the signaling pathway for CALPHAD model development.

Caption: CALPHAD data validation workflow.

Caption: CALPHAD model development pathway.

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